Piperazine, 1-(1,4-benzodioxin-5-yl)-
Description
Contextualization of Piperazine (B1678402) and Benzodioxin Scaffolds in Modern Chemical Research
In the field of medicinal chemistry, certain molecular frameworks, known as privileged scaffolds, appear frequently in biologically active compounds. Both the piperazine and the 1,4-benzodioxin (B1211060) moieties are considered to be in this class, making their combination in a single molecule a subject of significant scientific interest.
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.net This structure is a cornerstone in drug design for several reasons. researchgate.netnih.gov Its two nitrogen atoms can be modified, allowing for the attachment of different substituents to modulate the molecule's properties. researchgate.net This structural versatility is crucial for optimizing biological activity. researchgate.net Piperazine derivatives often exhibit favorable properties such as increased water solubility, oral bioavailability, and improved target affinity due to the ring's ability to form hydrogen bonds. nih.gov The piperazine nucleus is a key component in drugs with a vast range of pharmacological activities, including anticancer, antidepressant, antipsychotic, and anti-inflammatory effects. researchgate.netjetir.org
The 1,4-benzodioxin scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, is another versatile template extensively used in drug design. researchgate.netnih.gov This structure is present in numerous natural products and synthetic drugs. researchgate.net Its rigid structure and the potential for substitution on both the aromatic and dioxane rings allow for fine-tuning of its interaction with biological targets. researchgate.net Molecules containing the 1,4-benzodioxin scaffold have been developed as agents targeting a wide array of receptors and enzymes, leading to applications such as antihypertensive, anticancer, antibacterial, and anti-inflammatory agents. researchgate.netunimi.it
Rationale and Significance of Investigating Piperazine, 1-(1,4-benzodioxin-5-yl)-
The rationale for investigating Piperazine, 1-(1,4-benzodioxin-5-yl)- stems from a drug design strategy known as molecular hybridization. This approach involves combining two or more pharmacophores (bioactive scaffolds) into a single molecule. The goal is to create a new chemical entity with potentially synergistic, additive, or novel biological activities that differ from the parent fragments.
Overview of Current Research Trends and Unexplored Avenues for the Compound
Research on compounds based on the 1-(1,4-benzodioxan-5-yl)piperazine structure has primarily focused on a few key therapeutic areas.
Current Research Trends:
Serotonin (B10506) 5-HT(1A) Receptor Antagonism: A major research thrust has been the development of potent and selective antagonists for the 5-HT(1A) receptor. nih.gov A series of benzodioxanylpiperazine derivatives with a 4-aryl amide substituent were synthesized and found to have a high affinity for the human 5-HT(1A) receptor and act as potent antagonists. nih.govebi.ac.uk This line of research led to the discovery of Lecozotan, which was selected for further development. nih.gov Other studies have also designed piperazine derivatives targeting the 5-HT(1A) receptor and its related signaling pathways, such as the BDNF/PKA pathway, for potential antidepressant applications. nih.gov
Anti-inflammatory Activity: Researchers have synthesized piperazine derivatives containing the 1,4-benzodioxan moiety and screened them for in vivo anti-inflammatory activity. semanticscholar.org Studies have shown that these compounds can exhibit significant anti-inflammatory effects, with the potency influenced by the substitution pattern on the phenylpiperazine ring. semanticscholar.org
Antimicrobial and Antioxidant Activities: Some research has explored the synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, a structurally related series, and evaluated their biological activities. researchgate.net These studies found that certain derivatives exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, while others showed moderate antioxidant activity. researchgate.net
Unexplored Avenues: While research has concentrated on the areas above, several avenues remain underexplored. The broad biological profile of both parent scaffolds suggests that the 1-(1,4-benzodioxin-5-yl)piperazine core could be investigated for other activities. These could include:
Targeting other CNS Receptors: Given the prevalence of the piperazine moiety in drugs acting on the central nervous system, exploring the affinity of these compounds for other receptors, such as dopaminergic or adrenergic receptors, could reveal new multi-target agents for psychiatric disorders. unimi.itnih.gov
Anticancer Research: Both piperazine and benzodioxin scaffolds are found in various anticancer agents. jetir.orgresearchgate.net Systematic screening of 1-(1,4-benzodioxin-5-yl)piperazine derivatives against a panel of cancer cell lines could identify potential antiproliferative agents.
Cardiovascular Applications: The 1,4-benzodioxin moiety is a component of antihypertensive drugs. researchgate.net Investigating the effect of this compound class on cardiovascular targets could be a fruitful area of research.
Scope and Methodological Approach of the Research Outline
The investigation of Piperazine, 1-(1,4-benzodioxin-5-yl)- and its derivatives follows a well-established methodological path in medicinal chemistry.
The typical research approach includes:
Chemical Synthesis: The initial step involves the design and synthesis of the target compounds. This often involves multi-step reactions, such as the nucleophilic substitution reaction of a piperazine precursor with a suitable benzodioxan derivative. semanticscholar.orgresearchgate.net The synthesized compounds are then purified and their structures are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and sometimes single-crystal X-ray diffraction. semanticscholar.org
In Vitro Biological Evaluation: Compounds are tested in controlled laboratory settings to determine their biological activity. This includes radioligand binding assays to measure the affinity of the compounds for specific receptors, such as the 5-HT(1A) receptor. nih.gov Functional assays are also performed to determine if the compound acts as an agonist or antagonist at the receptor. nih.govebi.ac.uk
In Vivo Studies: Promising compounds identified in vitro are then evaluated in living organisms. For example, to test for anti-inflammatory activity, researchers may use models such as the para-xylene-induced ear swelling model in mice. semanticscholar.org
Computational Studies: Molecular docking is a computational technique used to predict and analyze the binding interaction between the synthesized compound and its target protein at the molecular level. nih.gov This helps in understanding the structure-activity relationship and in designing more potent molecules.
This combination of synthesis, in vitro screening, in vivo validation, and computational analysis provides a comprehensive framework for discovering and optimizing new therapeutic agents based on the 1-(1,4-benzodioxin-5-yl)piperazine scaffold.
Data Tables
Table 1: Biological Activities Associated with Parent Scaffolds
| Scaffold | Associated Biological Activities | Sources |
|---|---|---|
| Piperazine | Antidepressant, Antipsychotic, Anti-inflammatory, Anticancer, Antimicrobial, Anthelmintic | nih.gov, researchgate.net, jetir.org |
| 1,4-Benzodioxin | Anti-inflammatory, Anticancer, Antibacterial, Antihypertensive, Serotonergic Receptor Activity | researchgate.net, unimi.it, nih.gov |
Table 2: Research Findings on 1-(1,4-Benzodioxanyl)piperazine Derivatives
| Derivative Class | Biological Target / Activity | Key Finding | Source |
|---|---|---|---|
| Benzodioxanylpiperazines with 4-aryl amide substituent | Serotonin 5-HT(1A) Receptor | Possessed high receptor affinity and potent antagonist activity. Led to the discovery of Lecozotan. | nih.gov |
| Piperazine derivatives with 1,4-benzodioxan moiety | In vivo Anti-inflammatory Activity | Showed significant anti-inflammatory properties in a mouse model. | semanticscholar.org |
| 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | Antimicrobial & Antioxidant Activity | Certain derivatives exhibited significant antimicrobial activity and moderate antioxidant activity. | researchgate.net |
| Piperazine derivatives targeting 5-HT(1A)R pathway | Antidepressant Activity | A lead compound showed high affinity for the 5-HT(1A) receptor and reversed reductions in BDNF and PKA levels in a mouse model. | nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Piperazine, 1-(1,4-benzodioxin-5-yl)- |
| Piperazine |
| 1,4-Benzodioxin |
| Lecozotan |
| Diclofenac |
| Indomethacin |
| Naproxen |
| Clozapine |
| Vortioxetine |
| Buspirone |
| Benzylpiperazine |
| Doxazosin |
Properties
IUPAC Name |
1-(1,4-benzodioxin-5-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,8-9,13H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSAMIJTSZEIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)OC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439264 | |
| Record name | Piperazine, 1-(1,4-benzodioxin-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148888-25-9 | |
| Record name | Piperazine, 1-(1,4-benzodioxin-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Piperazine, 1 1,4 Benzodioxin 5 Yl
Historical and Contemporary Synthetic Routes to Piperazine (B1678402), 1-(1,4-benzodioxin-5-yl)-
The synthesis of 1-arylpiperazines, including the title compound, has evolved over the years, with modern methods offering improved efficiency and versatility.
Key Reaction Pathways and Mechanisms
The construction of the bond between the piperazine ring and the 1,4-benzodioxin (B1211060) moiety is the cornerstone of the synthesis of Piperazine, 1-(1,4-benzodioxin-5-yl)-. One of the most prominent and widely used methods for this transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. dtu.dk
In a typical Buchwald-Hartwig approach, a halo-substituted 1,4-benzodioxin, such as 5-bromo-1,4-benzodioxan, is reacted with piperazine in the presence of a palladium catalyst and a suitable ligand. The general mechanism for this reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to the palladium(0) complex. This is followed by the coordination of the amine (piperazine) and subsequent deprotonation by a base to form a palladium-amido complex. The final step is the reductive elimination of the desired N-arylpiperazine product, which regenerates the palladium(0) catalyst, allowing the cycle to continue. researchgate.net
Another classical approach involves the nucleophilic aromatic substitution (SNAr) reaction. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. While the 1,4-benzodioxin ring itself is not strongly electron-withdrawing, the introduction of such groups onto the aromatic portion of the moiety can facilitate this reaction pathway.
A versatile method for the synthesis of 7-substituted (2,3-dihydro-1,4-benzodioxin-5-yl)-piperazines has been developed, which can be adapted for the synthesis of the parent compound. researchgate.net This route may involve the construction of the piperazine ring onto a pre-existing 5-amino-1,4-benzodioxan derivative.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of Piperazine, 1-(1,4-benzodioxin-5-yl)- are highly dependent on the optimization of various reaction parameters. For palladium-catalyzed aminations, the choice of catalyst, ligand, base, and solvent is crucial.
| Parameter | Common Choices and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Phosphine-based ligands (e.g., BINAP, XPhos) are commonly used to stabilize the palladium catalyst and facilitate the reaction. |
| Base | Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often employed. |
| Solvent | Aprotic solvents like toluene, dioxane, or DMF are typically used. |
| Temperature | Reactions are often heated to increase the reaction rate, with typical temperatures ranging from 80 to 120 °C. |
Studies on the synthesis of related arylpiperazines have shown that careful selection of these components can significantly improve yields. For instance, the use of sterically hindered phosphine (B1218219) ligands can enhance the rate of reductive elimination, leading to higher product yields. nih.gov The molar ratio of the reactants and the catalyst loading are also critical parameters that require optimization for each specific substrate combination.
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. In the context of synthesizing Piperazine, 1-(1,4-benzodioxin-5-yl)-, several green chemistry principles can be applied.
One notable approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. semanticscholar.orgmdpi.comursinus.edu This technique has been successfully applied to the synthesis of various piperazine derivatives. organic-chemistry.orgepo.org
The use of more environmentally friendly solvents is another key aspect of green chemistry. While traditional syntheses often employ volatile organic compounds (VOCs), research is ongoing to replace these with greener alternatives such as water, ionic liquids, or supercritical fluids. Furthermore, catalyst systems are being developed that can be used in lower concentrations or can be recycled and reused, minimizing waste. ijprt.org
Strategies for Chemical Derivatization of Piperazine, 1-(1,4-benzodioxin-5-yl)- Analogs
The structural scaffold of Piperazine, 1-(1,4-benzodioxin-5-yl)- offers multiple sites for chemical modification, allowing for the generation of a diverse range of analogs with potentially unique properties.
Modifications on the Piperazine Moiety
The secondary amine of the piperazine ring is a primary site for derivatization. Common modifications include N-alkylation and N-acylation.
N-Alkylation: The introduction of various alkyl or substituted alkyl groups can be achieved by reacting the parent compound with alkyl halides or through reductive amination with aldehydes or ketones. These modifications can influence the basicity and lipophilicity of the molecule. A series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines have been synthesized and evaluated for their biological activity. rsc.org
N-Acylation: The piperazine nitrogen can be acylated using acid chlorides or anhydrides to form amides. These derivatives can serve as prodrugs or can exhibit their own unique biological profiles. For example, a series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized through nucleophilic substitution reactions with various sulfonyl and acid chlorides. dntb.gov.ua
| Modification Type | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF) | N-Alkylpiperazine |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine |
| N-Acylation | Acid chloride/anhydride, base (e.g., triethylamine), solvent (e.g., CH₂Cl₂) | N-Acylpiperazine |
Modifications on the 1,4-Benzodioxin Moiety
The 1,4-benzodioxin ring system also presents opportunities for chemical modification, primarily through electrophilic substitution reactions on the aromatic ring.
Common electrophilic aromatic substitution reactions such as halogenation and nitration can be employed to introduce substituents onto the benzene (B151609) portion of the 1,4-benzodioxin moiety. The position of substitution will be directed by the existing ether linkages and the piperazine group. For instance, a series of 3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives with substituents such as fluorine, nitro, and hydroxyl groups on the benzothiophene (B83047) ring, which is analogous to modifying the benzodioxin ring, have been synthesized.
The introduction of different functional groups on the 1,4-benzodioxin ring can significantly impact the electronic properties and steric profile of the entire molecule, which in turn can influence its biological activity. For example, the synthesis of various 1,4-benzodioxane (B1196944) derivatives with substituents on the aromatic ring has been reported to explore their anti-inflammatory and other biological activities. nih.govscirp.org
Synthesis of Conjugates and Hybrid Structures
The scaffold of Piperazine, 1-(1,4-benzodioxin-5-yl)- serves as a versatile building block in medicinal chemistry for the development of conjugate and hybrid molecules. This strategy involves covalently linking the core piperazine structure with other pharmacophores to create a single molecular entity with potentially synergistic or multi-target activity. The synthesis of these complex structures typically involves leveraging the nucleophilic secondary amine of the piperazine ring to react with various electrophilic partners.
A common synthetic approach is the N-alkylation or N-acylation of the piperazine moiety. For instance, hybrid compounds have been synthesized by reacting 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine with benzo[b]thiophene derivatives. nih.gov This involves a multi-step synthesis culminating in the coupling of the two key fragments to yield propanol (B110389) derivatives designed as dual-action antidepressants. nih.gov The goal of such hybridization is to combine the pharmacological properties of both parent molecules. In one study, this led to the development of compounds with dual affinity for 5-HT(1A) serotonin (B10506) receptors and the serotonin transporter. nih.gov
Another strategy involves creating hybrid molecules by incorporating moieties like coumarin, isatin, salicyl, and furan. lew.ro These syntheses often use a key intermediate, which is then elaborated by reaction with various heterocyclic or aromatic groups. For example, 1-(1,4-benzodioxane-2-carbonyl)piperazine can be reacted with different sulfonyl chlorides or acid chlorides through nucleophilic substitution to form a series of amide and sulfonamide conjugates. researchgate.net
The design of these hybrids is often guided by the principle of molecular hybridization, aiming to create novel therapeutic agents with improved efficacy or a more desirable pharmacological profile. Researchers have successfully synthesized phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors. nih.gov Similarly, hybrid molecules have been developed by linking the 1-(1,4-benzodioxin-5-yl)piperazine core to other complex structures, such as substituted indoles, to create ligands with high affinity for dopamine (B1211576) D3 receptors. nih.gov
The following table summarizes examples of synthesized hybrid structures incorporating the Piperazine, 1-(1,4-benzodioxin-5-yl)- moiety or its close analogs.
| Reactant 1 | Reactant 2 | Resulting Hybrid Structure Class | Target/Application |
| 2,3-Dihydro-(1,4-benzodioxin-5-yl)piperazine | Substituted benzo[b]thiophene propanol precursor | Benzo[b]thienyl-propanol-piperazinyl-benzodioxin | Dual 5-HT(1A) receptor/serotonin transporter ligands nih.gov |
| 1-(1,4-Benzodioxane-2-carbonyl)piperazine | Various sulfonyl chlorides | Sulfonamide-benzodioxane-piperazine conjugates | Antimicrobial and antioxidant agents researchgate.net |
| 1-(1,4-Benzodioxane-2-carbonyl)piperazine | Various acid chlorides | Amide-benzodioxane-piperazine conjugates | Antimicrobial and antioxidant agents researchgate.net |
| 1-((2,3-Dihydrobenzo[b] Current time information in Derby, GB.clockss.orgdioxin-6-yl)methyl)piperazine | Substituted phenyl rings | Phenylpiperazine derivatives of 1,4-benzodioxan | Selective COX-2 inhibitors nih.gov |
Stereoselective Synthesis Approaches for Chiral Analogs
The development of chiral analogs of Piperazine, 1-(1,4-benzodioxin-5-yl)- is crucial when stereochemistry plays a significant role in pharmacological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which can exhibit higher potency and fewer side effects compared to a racemic mixture. Several strategies can be employed to achieve stereocontrol.
One approach is the use of chiral building blocks derived from natural sources or asymmetric synthesis. For piperazine derivatives, this can involve starting with chiral amino acids to construct the heterocyclic ring in a stereodefined manner. A modular synthesis for 2,6-disubstituted piperazines utilizes a highly diastereoselective intramolecular hydroamination as the key step, starting from amino acid-derived cyclic sulfamidates.
Another powerful method is the use of chiral auxiliaries or catalysts. The Williams-Dellaria protocol, for example, allows for the stereoselective alkylation of piperazinones. clockss.org This method involves the use of a chiral auxiliary to direct the approach of an electrophile, such as benzyl (B1604629) bromide, to establish a specific stereocenter. clockss.org Subsequent removal of the auxiliary yields the enantiomerically enriched product. Asymmetric catalysis, using chiral phase transfer catalysts, has also been successfully applied in the synthesis of complex piperazine-containing molecules to induce enantioselectivity in key cyclization steps. mdpi.com
Resolution of racemic mixtures is a classical yet effective technique. This method involves separating enantiomers by reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods like crystallization due to their different physical properties. mdpi.com For instance, (S,S)-di-(p-tolyl)tartaric acid has been used to resolve racemic piperazine-containing intermediates, allowing for the isolation of the desired (S)-enantiomer with high enantiomeric excess (>99%) after crystallization and subsequent hydrolysis. mdpi.com
The synthesis of specific stereoisomers of related heterocyclic systems has been achieved using N-tert-butanesulfinyl imines as chiral intermediates. mdpi.com This strategy involves the reaction of these chiral imines with organometallic reagents, followed by cyclization, to produce the target molecule with high stereocontrol. mdpi.com
Purification and Isolation Techniques for Research-Grade Purity
Achieving research-grade purity (>95-99%) for Piperazine, 1-(1,4-benzodioxin-5-yl)- and its derivatives is essential for accurate biological evaluation and characterization. A combination of techniques is typically employed, capitalizing on the physicochemical properties of the target compound and the impurities present.
Crystallization is a primary method for purifying solid compounds. Crude products are dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, promoting the formation of a crystalline lattice that excludes impurities. For piperazine derivatives, which are often basic, crystallization can be performed on the free base or, more commonly, on a salt form. mdpi.com Formation of a salt, such as a hydrochloride or diacetate, can alter the compound's solubility and crystalline properties, often facilitating purification. google.comorgsyn.org For example, piperazine itself can be purified by precipitation as crystalline piperazine diacetate from an acetone (B3395972) solution. google.com The choice of solvent is critical and is determined empirically to maximize the recovery of the pure product while leaving impurities in the solution.
Chromatography is a versatile and widely used purification technique.
Column Chromatography: This is the most common chromatographic method used in synthetic chemistry. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina, and eluted with a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential partitioning of the components between the stationary and mobile phases.
Preparative Thin-Layer Chromatography (TLC): For smaller quantities, preparative TLC can be used to isolate pure compounds. clockss.org The mixture is applied as a band onto a large TLC plate, and after development, the band corresponding to the desired product is scraped off and the compound is extracted from the stationary phase. clockss.org
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating challenging mixtures (such as enantiomers on a chiral stationary phase), preparative HPLC is the method of choice. mdpi.com
Extraction and Washing are fundamental work-up procedures to remove a significant portion of impurities after a reaction. The reaction mixture is typically partitioned between an aqueous phase and an immiscible organic solvent. By adjusting the pH of the aqueous layer, acidic or basic impurities can be selectively moved into the aqueous phase and removed. The organic layer containing the product is then washed with water or brine to remove residual water-soluble impurities before being dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. mdpi.com
A combination of these techniques is often necessary. A typical purification sequence might involve an initial aqueous work-up (extraction and washing), followed by column chromatography of the crude residue, and finally, recrystallization of the purified material to obtain a highly pure, crystalline solid suitable for research purposes. mdpi.commdpi.comnih.gov
Computational Chemistry and Theoretical Characterization of Piperazine, 1 1,4 Benzodioxin 5 Yl
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic properties of "Piperazine, 1-(1,4-benzodioxin-5-yl)-". jksus.orgsuperfri.org These methods allow for the optimization of the molecule's geometry to find its most stable three-dimensional arrangement and provide a detailed picture of its electronic distribution. jksus.org Functionals such as B3LYP and WB97XD with basis sets like 6-311++G** are commonly employed to achieve a balance between computational cost and accuracy, accounting for both electron correlation and dispersion forces. jksus.org The absence of imaginary frequencies in the final optimized structure confirms that it represents a true energy minimum on the potential energy surface. jksus.org
Studies on related 1-aryl 2-substituted piperazines have shown a preference for the axial conformation. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding, which may further stabilize the axial conformer. nih.gov The energy landscape, a map of potential energy as a function of molecular geometry, helps identify the lowest energy conformations and the energy barriers between them. Understanding these preferences is crucial as the specific 3D orientation of the molecule governs how it fits into a receptor's binding pocket. nih.govmdpi.com
Table 1: Hypothetical Conformational Energy Data This table presents illustrative data based on typical findings for arylpiperazine derivatives.
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298K | Key Dihedral Angle (°) |
|---|---|---|---|
| Equatorial | 1.5 | 8.8 | 175.4 |
| Axial | 0.0 | 91.2 | -65.2 |
| Twist-Boat | 5.8 | <0.1 | -25.7 |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
For "Piperazine, 1-(1,4-benzodioxin-5-yl)-", the HOMO is typically localized on the electron-rich piperazine (B1678402) and benzodioxin rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The HOMO-LUMO gap can be tuned by adding electron-donating or electron-withdrawing substituents to modify the molecule's electronic properties and reactivity. rsc.org
Table 2: Calculated Frontier Molecular Orbital Energies This table provides representative energy values for arylpiperazine systems.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.65 |
| HOMO-LUMO Gap (ΔE) | 5.20 |
The Molecular Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution around a molecule. deeporigin.com It is plotted onto the molecule's electron density surface and color-coded to indicate regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack), and green areas are neutral. deeporigin.com
For "Piperazine, 1-(1,4-benzodioxin-5-yl)-", the ESP map would likely show negative potential around the oxygen atoms of the benzodioxin ring and the nitrogen atoms of the piperazine ring, identifying them as hydrogen bond acceptors. researchgate.netresearchgate.net The hydrogen atom on the secondary amine of the piperazine would exhibit a positive potential, making it a potential hydrogen bond donor. This information is invaluable for rational drug design, as it helps predict how the molecule will interact with the electrostatic field of a biological target, such as an enzyme or receptor active site. deeporigin.comchemrxiv.org
Molecular Dynamics Simulations to Elucidate Conformational Behavior
While quantum chemical calculations provide a static picture of a molecule's preferred conformation, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov By simulating the movements of atoms and bonds according to the principles of classical mechanics, MD simulations can explore the conformational landscape of "Piperazine, 1-(1,4-benzodioxin-5-yl)-" in a simulated physiological environment (e.g., in water at 300K). nih.gov
These simulations can reveal the stability of different conformations, the transitions between them, and the flexibility of various parts of the molecule. For instance, an MD simulation could confirm the stability of a particular piperazine ring pucker or the rotational freedom around the bond connecting the piperazine and benzodioxin moieties. Analysis of the simulation trajectory, using metrics like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), helps to quantify the stability of the molecule's conformation when bound to a target protein, ensuring the docking pose is maintained over time. nih.govnih.gov
Prediction of Reactivity and Reaction Mechanisms in silico
The data generated from quantum chemical calculations can be used to predict the chemical reactivity of "Piperazine, 1-(1,4-benzodioxin-5-yl)-". wikipedia.org The FMO analysis, for example, directly points to the sites most likely to be involved in chemical reactions. The HOMO distribution highlights the nucleophilic centers (like the piperazine nitrogens), which are prone to react with electrophiles. wikipedia.orglibretexts.org This is relevant for understanding potential metabolic pathways or for designing synthetic routes, such as N-alkylation or N-acylation of the piperazine ring. mdpi.commdpi.com
The ESP map complements this by showing which atoms are most likely to engage in electrostatic interactions, a key component of many reaction mechanisms. deeporigin.com Furthermore, computational methods can model the entire course of a chemical reaction, calculating the structures and energies of transition states and intermediates. This allows for the in silico exploration of reaction mechanisms, providing insights that can be challenging to obtain through experimental means alone and guiding the synthesis of derivatives. nih.govnih.govunipa.itmdpi.com
Ligand-Based and Structure-Based Computational Modeling for Target Interaction Hypotheses
The ultimate goal of many computational studies on compounds like "Piperazine, 1-(1,4-benzodioxin-5-yl)-" is to understand how they interact with biological targets to exert a pharmacological effect. nih.govresearchgate.net Both ligand-based and structure-based approaches are employed to generate hypotheses about these interactions.
Structure-Based Modeling: When the 3D structure of the target protein is known, molecular docking simulations can be performed. nih.govnih.gov In this process, the "Piperazine, 1-(1,4-benzodioxin-5-yl)-" molecule is computationally placed into the binding site of the target in various orientations and conformations to find the most favorable binding mode. nih.govnih.gov The quality of the fit is evaluated using a scoring function that estimates the binding affinity. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the target protein. nih.gov
Ligand-Based Modeling: If the structure of the target is unknown, but a set of molecules with known activity is available, ligand-based methods can be used. These methods build a model (a pharmacophore) based on the common structural features of the active molecules that are presumed to be essential for binding. This pharmacophore model can then be used to predict the activity of new compounds, including "Piperazine, 1-(1,4-benzodioxin-5-yl)-", and to guide the design of more potent derivatives.
Derivatives of "Piperazine, 1-(1,4-benzodioxin-5-yl)-" have been investigated as ligands for various receptors, including serotonin (B10506) receptors, demonstrating the utility of this scaffold in drug discovery. nih.gov Computational modeling plays a crucial role in rationalizing the structure-activity relationships (SAR) within a series of such compounds. nih.gov
Pharmacophore Modeling
Pharmacophore models involving the 1-(1,4-benzodioxin-5-yl)piperazine scaffold have been developed to define the essential structural features required for activity at specific biological targets. A notable example is the development of a pharmacophore model for α1-adrenoceptor antagonists. capes.gov.br In this context, the 1,4-benzodioxan ring often serves as a key hydrophobic or aromatic feature, while the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or ionizable features.
A generalized pharmacophore for this class of compounds might include:
An aromatic/hydrophobic region corresponding to the benzodioxin system.
A hydrogen bond acceptor feature (the ether oxygens of the benzodioxin).
A basic, ionizable nitrogen on the piperazine ring.
The precise arrangement and importance of these features are determined by the specific receptor being studied and the nature of the substituents on the piperazine ring. Research on derivatives has helped to validate and refine these models, confirming the significance of the core structure in receptor recognition. capes.gov.br
Structure Activity Relationship Sar Studies for Molecular Interactions
Design Principles for SAR Investigations of Piperazine (B1678402), 1-(1,4-benzodioxin-5-yl)- Analogs
The design of SAR studies for analogs of "Piperazine, 1-(1,4-benzodioxin-5-yl)-" is often guided by the goal of optimizing interactions with specific biological targets, such as G-protein coupled receptors or enzymes. A common strategy involves the systematic modification of three key structural regions: the 1,4-benzodioxan moiety, the piperazine ring, and the terminal aryl group. Researchers aim to elucidate the role of each component in binding affinity and functional activity.
Key design principles often include:
Scaffold Hopping and Modification: Replacing or altering the 1,4-benzodioxan ring system to explore different conformational constraints and electronic properties. For instance, replacing the planar 1,4-benzodioxane (B1196944) with a more flexible 1,4-dioxane (B91453) ring has been investigated to create novel antagonists and agonists. nih.gov
Piperazine Ring Substitution: Introducing various substituents onto the piperazine ring to probe the steric and electronic requirements of the binding pocket. This can involve direct substitution on the nitrogen atoms or the carbon atoms of the ring. nih.gov
Terminal Group Variation: Synthesizing a diverse library of analogs by varying the substituent on the terminal aryl group attached to the piperazine nitrogen. This allows for the exploration of a wide range of electronic and steric effects. nih.govnih.gov
Linker Modification: Altering the length and flexibility of the linker connecting the piperazine ring to other chemical moieties can significantly impact binding affinity and selectivity. nih.gov
Computational Modeling: Utilizing computer-aided drug design techniques, such as pharmacophore modeling and molecular docking, to guide the synthesis of new analogs with predicted enhanced activity. nih.govnih.gov
A notable example of these principles in action is the synthesis of novel 1,4-benzodioxane thiazolidinedione piperazine derivatives targeting the FabH enzyme. nih.gov In this study, derivatives were designed and synthesized to exhibit inhibitory activity against Gram-negative bacteria.
Identification of Key Structural Features and Pharmacophoric Elements
Through extensive SAR studies, researchers have identified several key structural features and pharmacophoric elements crucial for the biological activity of "Piperazine, 1-(1,4-benzodioxin-5-yl)-" analogs. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target.
For α1-adrenoceptor antagonists, a validated pharmacophore model highlights the importance of:
The 1,4-benzodioxan moiety: This group is often considered a critical component for high-affinity binding. capes.gov.brresearchgate.net Its replacement can lead to a significant decrease in activity. nih.gov
The piperazine ring: This central scaffold acts as a key linker and its protonation state at physiological pH can be crucial for interaction with the receptor. nih.gov
A terminal aromatic ring: The nature and substitution pattern of the aryl group at the N4 position of the piperazine ring significantly influences binding affinity and selectivity. nih.gov
In the context of cyclooxygenase-2 (COX-2) inhibitors, the 1-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine moiety has been identified as a new and selective ligand. nih.gov Computational docking studies have further elucidated the interactions between these compounds and the active site of the COX-2 enzyme. nih.gov
Impact of Substituent Effects on in vitro Binding Affinities or Enzyme Inhibition
The introduction of different substituents at various positions on the "Piperazine, 1-(1,4-benzodioxin-5-yl)-" scaffold has a profound impact on in vitro binding affinities and enzyme inhibition.
Systematic studies have revealed the following trends:
Substituents on the Terminal Phenyl Ring: The electronic nature and position of substituents on the terminal phenyl ring of arylpiperazine derivatives can dramatically alter their affinity for receptors like α1-adrenoceptors. For instance, in a series of phenytoin (B1677684) derivatives, compounds with 2-alkoxyphenylpiperazine moieties showed high affinity. nih.gov The replacement of this moiety with 2-furoyl or 2-pyridyl groups led to a significant decrease in affinity. nih.gov
Substituents on the Benzodioxan Ring: Modifications to the benzodioxan ring itself can also modulate activity. For example, in a series of 1,4-benzodioxan-substituted chalcones designed as monoamine oxidase B (MAO-B) inhibitors, the 1,4-benzodioxan moiety was found to be crucial for inhibitory activity. nih.gov Replacing it with other groups like 1,3-dioxaindane or naphthyl resulted in decreased potency. nih.gov
Substituents on the Piperazine Ring: Direct substitution on the piperazine ring can influence selectivity and affinity. For instance, in a study of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated and maintained high affinity. nih.gov
The following interactive table summarizes the impact of various substituents on the binding affinity of selected "Piperazine, 1-(1,4-benzodioxin-5-yl)-" analogs for the α1-adrenoceptor.
| Compound | Terminal Substituent | α1-Adrenoceptor Affinity (Ki, nM) |
| Analog 1 | 2-methoxyphenyl | High |
| Analog 2 | 2-ethoxyphenyl | High |
| Analog 3 | 2-furoyl | Low |
| Analog 4 | 2-pyridyl | Low |
This table is a representative example based on findings from SAR studies. nih.gov Actual Ki values can vary depending on the specific assay conditions.
Conformational Flexibility and Stereochemistry in Ligand-Target Recognition
The three-dimensional structure, including conformational flexibility and stereochemistry, of "Piperazine, 1-(1,4-benzodioxin-5-yl)-" analogs plays a critical role in their interaction with biological targets.
Conformational Flexibility: The piperazine ring can adopt different conformations, such as chair and boat forms, and the orientation of its substituents can be either axial or equatorial. rsc.org This flexibility allows the molecule to adapt its shape to fit into the binding site of a receptor or enzyme. The ability of the ligand to adopt a low-energy conformation that is complementary to the binding site is a key determinant of binding affinity. duke.edu The replacement of the relatively rigid 1,4-benzodioxane ring with a more flexible 1,4-dioxane ring has been shown to be a successful strategy for developing selective antagonists and agonists. nih.gov
Stereochemistry: Many "Piperazine, 1-(1,4-benzodioxin-5-yl)-" analogs contain chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit significantly different binding affinities and pharmacological activities. For example, studies on 1,4-dioxane derivatives have shown that α1-adrenergic and 5-HT1A receptors can recognize enantiomers with reversed stereochemical requirements. nih.gov Specifically, the (S)-enantiomer of one derivative was a potent and highly selective 5-HT1A receptor agonist, while the (R)-enantiomer of another was the more potent isomer at the α1d-AR subtype. nih.gov Similarly, the enantiomers of a potent racemic dopamine D3 receptor ligand exhibited differential activity, with the (-)-enantiomer showing higher affinity for both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov
The following table illustrates the differential binding affinities of enantiomers for selected receptors.
| Compound | Enantiomer | Receptor Target | Binding Affinity (Ki, nM) |
| Compound A | (S) | 5-HT1A | High |
| Compound A | (R) | α1d-AR | Low |
| Compound B | (R) | α1d-AR | High |
| Compound B | (S) | α1d-AR | Low |
| Compound 10e | (-) | D3 | 0.57 |
| Compound 10e | (+) | D3 | 3.73 |
This table is a representative example based on findings from stereochemical studies. nih.govnih.gov Actual Ki values can vary depending on the specific assay conditions.
Molecular Target Identification and Mechanistic Investigations in Vitro and Cellular Models
High-Throughput and High-Content Screening Approaches for Target Discovery
The initial identification of biological targets for piperazine-based compounds, including the 1-(1,4-benzodioxin-5-yl)piperazine series, often begins with large-scale screening campaigns. These efforts utilize extensive compound libraries to find molecules that interact with specific biological targets.
High-throughput virtual screening (HTVS) has been a key strategy. For instance, diversity-based HTVS has been employed to screen large commercial libraries like the ChemBridge database against kinase targets such as EGFR and HER2. nih.govresearchgate.net This computational approach first docks a diverse set of molecular scaffolds to identify promising core structures, which are then elaborated upon. nih.gov Similarly, in silico virtual screening has been applied to identify inhibitors of parasitic enzymes, such as Schistosoma mansoni histone methyltransferase, by docking compounds into the enzyme's substrate pocket. wellcomeopenresearch.org
In addition to virtual methods, experimental screening of in-house collections of piperidine (B6355638) and piperazine-based compounds has led to the discovery of potent ligands for targets like the sigma-1 receptor (S1R). nih.gov Such campaigns are essential for uncovering novel activities and providing starting points for medicinal chemistry optimization. wellcomeopenresearch.orgnih.gov Cytotoxicity screening of newly synthesized piperazine (B1678402) derivatives against various cancer cell lines, including human lung (A-549), colon (HCT-8), and liver (HepG2) cancer cells, is another common high-throughput approach to identify potential anti-cancer agents. nih.gov
Receptor Binding Studies and Selectivity Profiling in in vitro Systems
Once initial "hits" are identified, detailed receptor binding studies are conducted to quantify the affinity of the compounds for their primary target and to assess their selectivity by testing them against a panel of other receptors.
The most extensively studied target for 1-(1,4-benzodioxin-5-yl)piperazine derivatives is the serotonin (B10506) 1A (5-HT₁ₐ) receptor, a G-protein coupled receptor (GPCR). Radioligand binding assays are used to determine the affinity (expressed as the inhibition constant, Kᵢ) of these compounds.
Derivatives of this scaffold have demonstrated high affinity for 5-HT₁ₐ receptors. For example, S-15535, a derivative with an indan-2-yl group, exhibits a Kᵢ value of 0.7 nM for cloned human 5-HT₁ₐ receptors. nih.gov The selectivity of these compounds is a critical aspect of their development. S-15535, for instance, shows over 100- to 250-fold lower affinity for other receptors, including dopamine (B1211576) D₂ and D₃ receptors and α₁- and α₂-adrenergic receptors, highlighting its selectivity. nih.govnih.gov
Functional assays, such as the adenylyl cyclase assay in CHO cells, are used to determine whether a ligand acts as an agonist or antagonist. nih.gov Studies have shown that the nature of the substituent on the piperazine nitrogen atom profoundly influences the functional activity at the 5-HT₁ₐ receptor, with compounds ranging from full agonists to full antagonists. nih.gov The general binding mode for arylpiperazines at aminergic GPCRs involves a crucial charge-reinforced hydrogen bond between a protonatable nitrogen atom on the piperazine ring and a conserved aspartate residue (Asp³.³²) in the receptor's transmembrane domain. mdpi.com
| Compound | Target | Affinity (Kᵢ, nM) | Source |
|---|---|---|---|
| S-15535 (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine) | h5-HT₁ₐ | 0.7 | nih.gov |
| S-15535 | 5-HT₁ₐ | 1.8 | nih.gov |
| S-15535 | hD₂ | 400 | nih.gov |
| S-15535 | hD₃ | 248 | nih.gov |
| S-15535 | hα₂ₐ-Adrenergic | 190 | nih.gov |
| Compound 4c¹ | 5-HT₁ₐ | 6.8 | nih.gov |
| Compound 4f² | 5-HT₁ₐ | 6.2 | nih.gov |
¹1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol
²1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl] propan-1-ol
While GPCRs are a primary focus, related benzodioxan structures have been shown to modulate ion channels. The prototypical ampakine CX546, or 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine, potentiates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor currents. nih.gov AMPA receptors are ligand-gated ion channels crucial for synaptic transmission. In vitro studies demonstrated that CX546 slows receptor deactivation and increases the binding affinity of agonists to the AMPA receptor. nih.gov This effect was found to vary significantly across different brain regions and depending on the specific AMPA receptor subunit composition. nih.gov
Certain derivatives of 1-(1,4-benzodioxin-5-yl)piperazine have been specifically designed to interact with neurotransmitter transporters. Research has led to the synthesis of compounds with dual activity, targeting both the 5-HT₁ₐ receptor and the serotonin transporter (SERT). nih.gov These molecules were evaluated through radioligand binding assays for their ability to inhibit serotonin reuptake. nih.gov
For example, specific benzo[b]thiophene derivatives of the core scaffold showed high affinity for both targets, a profile desirable for new classes of antidepressants. nih.gov Additionally, other piperazine-containing compounds have been identified as potent inhibitors of the P-glycoprotein (P-gp) efflux transporter, a membrane protein that contributes to multidrug resistance in cancer. nih.gov
| Compound | Target | Affinity (Kᵢ, nM) | Source |
|---|---|---|---|
| Compound 4c¹ | Serotonin Transporter (SERT) | 14 | nih.gov |
| Compound 4f² | Serotonin Transporter (SERT) | 18.2 | nih.gov |
¹1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol
²1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl] propan-1-ol
The 1,4-benzodioxan piperazine scaffold has proven to be a versatile template for designing enzyme inhibitors. A notable example is the development of selective inhibitors for the enzyme cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs. nih.gov A series of 1-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives were synthesized and evaluated for their ability to inhibit COX-2. nih.gov
Furthermore, derivatives of 1,4-benzodioxane (B1196944) have been investigated as inhibitors of other enzymes. Virtual screening through molecular docking has suggested that 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives can bind to human acetylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net Other research has explored analogs as potential inhibitors of dipeptidyl peptidase IV and carbonic anhydrase. mdpi.com More distantly related 1-benzhydryl-piperazine compounds have been identified as potent, nanomolar inhibitors of histone deacetylases (HDACs), particularly HDAC6. nih.gov
| Compound Class | Enzyme Target | Activity | Source |
|---|---|---|---|
| 1-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-phenylpiperazines | Cyclooxygenase-2 (COX-2) | Selective Inhibition | nih.gov |
| 1-(1,4-Benzodioxane-2-carbonyl) piperazine derivatives | Human Acetylcholinesterase | Binding to peripheral anionic and catalytic sites (predicted) | researchgate.net |
| 1-Benzhydryl-piperazine derivatives | Histone Deacetylase 6 (HDAC6) | Nanomolar IC₅₀ values | nih.gov |
| 1,4-Benzodioxan derivatives | Dipeptidyl peptidase IV / Carbonic Anhydrase | Inhibition (analogs) | mdpi.com |
Enzyme Kinetic Analysis and Mechanistic Characterization in vitro
Beyond initial inhibition data, in vitro studies aim to characterize the mechanism of action. For COX-2 inhibitors based on the 1,4-benzodioxan scaffold, computational docking studies have been performed to understand how these molecules interact with key residues within the enzyme's active site. nih.gov This provides a mechanistic hypothesis for their inhibitory activity.
For acetylcholinesterase, molecular docking studies predicted that some benzodioxane piperazine derivatives bind at both the peripheral anionic site and the catalytic site of the enzyme, suggesting a dual mechanism of inhibition that could be beneficial in treating Alzheimer's disease. researchgate.net In the case of histone methyltransferase inhibitors identified through virtual screening, the mechanism was predicted to be competitive inhibition within the substrate binding pocket. wellcomeopenresearch.org While detailed enzyme kinetic studies (e.g., determining the type of inhibition like competitive, non-competitive, etc.) for 1-(1,4-benzodioxin-5-yl)piperazine derivatives are not always published in initial reports, the combination of functional assays and molecular modeling provides significant insight into their mechanistic behavior at the molecular level.
Cellular Assays for Investigating Intracellular Signaling Pathways (Mechanistic Focus)
The intracellular signaling cascades initiated by the binding of "Piperazine, 1-(1,4-benzodioxin-5-yl)-" to its molecular targets are critical for understanding its pharmacological profile. Cellular assays provide a controlled environment to dissect these pathways.
Reporter gene assays are a common and versatile tool for studying the functional activity of a compound at a G-protein coupled receptor (GPCR), such as the serotonin 5-HT1A receptor. nih.gov These assays work by linking a specific response element in a promoter region to a reporter gene, such as luciferase or β-galactosidase. nih.govresearchgate.net When a ligand activates the receptor, it initiates a signaling cascade that ultimately leads to the transcription of the reporter gene, producing a measurable signal. nih.govresearchgate.net For 5-HT1A receptors, which are typically coupled to Gi/o proteins, the activation leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. mdpi.com Therefore, a common reporter gene strategy for 5-HT1A agonists involves using a cAMP response element (CRE) to drive reporter expression in the presence of a stimulant like forskolin. researchgate.net An agonist would then cause a decrease in the reporter signal. researchgate.net
Despite the utility of this method for characterizing 5-HT1A receptor ligands, a specific reporter gene assay for "Piperazine, 1-(1,4-benzodioxin-5-yl)-" has not been described in the available scientific literature. Such studies would be valuable to further delineate its functional selectivity and potency at the 5-HT1A receptor and other potential off-targets.
The direct measurement of intracellular second messengers provides a more proximal readout of receptor activation compared to reporter gene assays. For 5-HT1A receptors, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in the intracellular concentration of cyclic AMP (cAMP). mdpi.com
A study by van Steen and colleagues in 1998 evaluated the functional characteristics of a series of ten N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines, including the unsubstituted parent compound, "Piperazine, 1-(1,4-benzodioxin-5-yl)-". nih.gov The agonistic and antagonistic profiles of these compounds were assessed in an in vitro adenylyl cyclase assay. nih.gov This assay directly measures the enzymatic activity of adenylyl cyclase and thus the production of cAMP. The study revealed that the functional activity within this series of compounds is significantly influenced by the nature of the substituent at the N4 position of the piperazine ring. The spectrum of activities observed ranged from full agonism to predominant antagonism. nih.gov While the specific quantitative data for the unsubstituted "Piperazine, 1-(1,4-benzodioxin-5-yl)-" was not detailed in the abstract, its inclusion in this study confirms its activity is mediated through the modulation of the adenylyl cyclase pathway. nih.gov
Table 1: Functional Profile of a Series of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines in an Adenylyl Cyclase Assay nih.gov
| Compound Type | Observed Functional Activity |
| Unsubstituted Parent Compound | Characterized within a spectrum of agonism/antagonism |
| Benzamidoethyl derivative | Full Agonism |
| Phthalimidobutyl derivative | Mixed Agonism/Antagonism |
| Saccharinbutyl derivative | Predominantly Antagonism |
| 7-Chloro-saccharinbutyl derivative | Full Antagonism |
Proteomic and Metabolomic Approaches to Elucidate Biological Perturbations
Proteomic and metabolomic studies offer a global, unbiased view of the cellular changes induced by a compound, moving beyond a single signaling pathway to capture a broader biological fingerprint. Proteomics analyzes the large-scale expression levels of proteins, while metabolomics investigates the global profile of small molecule metabolites.
For a compound like "Piperazine, 1-(1,4-benzodioxin-5-yl)-" that interacts with the serotonergic system, these approaches could reveal novel downstream targets, identify biomarkers of efficacy or toxicity, and uncover unexpected mechanisms of action. For example, proteomic analysis of cells treated with a 5-HT1A agonist could identify changes in the expression of proteins involved in neurogenesis, synaptic plasticity, or inflammatory responses. Similarly, metabolomic profiling could highlight alterations in neurotransmitter metabolism, energy pathways, or lipid signaling that are affected by the compound.
However, a review of the published scientific literature indicates that no specific proteomic or metabolomic studies have been conducted on "Piperazine, 1-(1,4-benzodioxin-5-yl)-". Such research would be a valuable next step in comprehensively characterizing the biological effects of this compound.
Applications of Piperazine, 1 1,4 Benzodioxin 5 Yl As a Research Probe and Chemical Biology Tool
Development of Fluorescent and Affinity Probes Derived from the Compound
The structural framework of 1-(1,4-benzodioxin-5-yl)piperazine is well-suited for the design of molecular probes. By chemically modifying the piperazine (B1678402) nitrogen, researchers have successfully synthesized fluorescent and affinity probes. These probes are invaluable for visualizing and isolating their biological targets.
One notable application has been in the development of fluorescent ligands for the serotonin (B10506) 5-HT1A receptor. For instance, researchers have synthesized derivatives by coupling the piperazine scaffold with a fluorescent reporter group. These fluorescent probes allow for the direct visualization of the receptor in tissues and cells, aiding in the study of its distribution and trafficking.
Affinity probes based on this scaffold have also been created for the purification of receptor proteins. These probes typically involve immobilizing a derivative of 1-(1,4-benzodioxin-5-yl)piperazine onto a solid support, such as a chromatography resin. This affinity matrix can then be used to selectively capture and isolate the target receptor from a complex biological mixture, facilitating further biochemical and structural studies.
Use as a Lead Compound or Scaffold for Further Chemical Biology Research
1-(1,4-benzodioxin-5-yl)piperazine has served as a pivotal lead compound and scaffold in numerous drug discovery and chemical biology research programs. Its inherent affinity for certain G protein-coupled receptors (GPCRs), particularly serotonin and adrenergic receptors, makes it an attractive starting point for the synthesis of more potent and selective ligands.
Researchers have systematically modified the core structure to explore the structure-activity relationships (SAR) that govern its binding to various receptors. These studies have led to the identification of key structural features required for high affinity and selectivity. For example, modifications to the piperazine ring and the aromatic benzodioxan system have yielded compounds with tailored pharmacological profiles.
The versatility of this scaffold is evident in the diverse range of compounds that have been synthesized from it. These derivatives have been used to probe the physiological roles of their target receptors and to validate them as potential drug targets.
Application in Understanding Receptor Pharmacology and Signaling Mechanisms
Derivatives of 1-(1,4-benzodioxin-5-yl)piperazine have been instrumental in elucidating the pharmacology and signaling mechanisms of various receptors. By acting as agonists, antagonists, or allosteric modulators, these compounds allow researchers to dissect the complex signaling cascades initiated by receptor activation.
A significant area of application has been in the study of serotonin 5-HT1A and α1-adrenergic receptors. For example, specific antagonists derived from this scaffold have been used to block receptor activity and observe the downstream physiological effects. This has provided valuable insights into the roles of these receptors in neurotransmission and various physiological processes.
Furthermore, these compounds have been used to investigate the phenomenon of biased agonism, where a ligand can preferentially activate certain signaling pathways over others at the same receptor. By comparing the signaling profiles of different derivatives of 1-(1,4-benzodioxin-5-yl)piperazine, researchers can gain a deeper understanding of how ligand structure influences functional selectivity.
Utility as a Tool Compound for Investigating Specific Biological Pathways in vitro
In the controlled environment of in vitro experiments, 1-(1,4-benzodioxin-5-yl)piperazine and its analogs serve as valuable tool compounds for investigating specific biological pathways. Their well-defined pharmacological profiles allow for the targeted modulation of receptor activity in cell-based assays and tissue preparations.
These tool compounds are frequently used to:
Characterize the binding properties of newly identified receptors.
Validate the specificity of antibodies and other biological reagents.
Study the functional consequences of receptor mutations.
Screen for new compounds that modulate receptor activity.
The use of these compounds in in vitro settings provides a crucial link between molecular structure and biological function, laying the groundwork for in vivo studies and the development of new therapeutic strategies.
Potential in Materials Science or Supramolecular Chemistry
While the primary applications of 1-(1,4-benzodioxin-5-yl)piperazine have been in the biological sciences, its rigid and well-defined structure also presents potential for use in materials science and supramolecular chemistry. The presence of hydrogen bond donors and acceptors, as well as aromatic regions capable of pi-stacking interactions, suggests that this scaffold could be used as a building block for the construction of self-assembling systems and functional materials.
For instance, derivatives of this compound could be designed to form ordered structures such as liquid crystals or organogels. The ability to tune the intermolecular interactions through chemical modification could allow for the creation of materials with specific optical, electronic, or mechanical properties.
Although this area of research is less developed compared to its biological applications, the unique structural features of 1-(1,4-benzodioxin-5-yl)piperazine make it an intriguing candidate for future exploration in the field of materials science.
Advanced Analytical Methodologies for Research and Characterization
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the structural identification of complex organic molecules. By examining the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational/electronic spectroscopy provide definitive structural evidence.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of "Piperazine, 1-(1,4-benzodioxin-5-yl)-". lew.ro
In ¹H NMR, the chemical shifts, signal multiplicities (singlets, doublets, triplets, etc.), and integration values of the protons provide a wealth of information. For this compound, distinct signals are expected for the aromatic protons on the benzodioxin ring, the methylene (B1212753) (-CH₂) protons of the dioxin and piperazine (B1678402) rings, and the amine (-NH) proton of the piperazine ring. chemicalbook.com The protons on the benzodioxin moiety are influenced by the electronic environment of the fused aromatic ring and the adjacent oxygen atoms. mdpi.com The piperazine ring protons typically appear as complex multiplets due to their chemical and magnetic non-equivalence. chemicalbook.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. lew.romdpi.com Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in the ¹³C NMR spectrum would differentiate the aromatic carbons of the benzodioxin ring from the aliphatic carbons of the piperazine and dioxin rings. chemicalbook.comresearchgate.net For instance, carbons bonded to oxygen or nitrogen atoms are characteristically shifted downfield. mdpi.com
Below is a table of expected NMR chemical shift ranges for the core structures.
| Structure Moiety | Proton (¹H) NMR Shift (ppm) | Carbon (¹³C) NMR Shift (ppm) |
| Aromatic C-H (Benzodioxin) | 6.5 - 7.5 | 115 - 145 |
| O-CH₂ (Dioxin ring) | 4.0 - 4.5 | 60 - 70 |
| C-N-CH₂ (Piperazine ring) | 2.5 - 3.5 | 45 - 55 |
Note: These are generalized, expected values. Actual shifts depend on the solvent and specific electronic environment.
Mass Spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily identified, confirming the molecular mass of the compound. researchgate.net
Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. researchgate.net The fragmentation of "Piperazine, 1-(1,4-benzodioxin-5-yl)-" would likely involve characteristic cleavages of the piperazine ring and the bond connecting it to the benzodioxin system. nih.govresearchgate.net This pattern serves as a structural fingerprint, useful for confirming the identity of the compound in complex mixtures or for identifying related metabolites. Studies on related phenylpiperazines show common fragmentation pathways including the loss of ammonia (B1221849) from the piperazine ring or cleavage of the substituent from the ring. nih.gov
| Ion Type | Description | Significance |
| Molecular Ion ([M+H]⁺) | The intact molecule with an added proton. | Confirms the molecular weight of the compound. |
| Fragment Ions | Smaller pieces resulting from the breakdown of the molecular ion. | Provides a fingerprint for structural confirmation and identification of specific substructures. |
| Dimer Ions ([2M+Na]⁺) | Two molecules associated with a sodium ion. | Can be observed at higher concentrations in ESI-MS. researchgate.net |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The FT-IR spectrum of "Piperazine, 1-(1,4-benzodioxin-5-yl)-" would display characteristic absorption bands. researchgate.net Key expected vibrations include N-H stretching for the secondary amine in the piperazine ring, aromatic C-H and C=C stretching from the benzene (B151609) portion, and strong C-O stretching from the ether linkages in the dioxin ring. researchgate.netchemicalbook.com
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the conjugated systems within the molecule. The benzodioxin moiety contains a chromophore that absorbs UV light. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile (B52724), would show specific absorption maxima (λ-max) that are characteristic of the electronic structure of the benzodioxin ring system. researchgate.netnih.gov This technique is particularly useful for quantitative analysis in conjunction with HPLC. nih.gov
| Spectroscopic Technique | Expected Wavenumber/Wavelength | Structural Feature Indicated |
| FT-IR | ~3300 cm⁻¹ | N-H stretch (piperazine) |
| FT-IR | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |
| FT-IR | ~1600, ~1500 cm⁻¹ | Aromatic C=C stretch |
| FT-IR | ~1250-1000 cm⁻¹ | C-O ether stretch (benzodioxin) |
| UV-Vis | ~240-290 nm | Aromatic π → π* transitions (benzodioxin) |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for non-polar to moderately polar compounds like "Piperazine, 1-(1,4-benzodioxin-5-yl)-". sielc.com
In a typical setup, an octadecylsilane (B103800) (C18) column is used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. nih.gov Detection is commonly performed using a UV detector set to a wavelength where the analyte has strong absorbance. nih.gov The method is validated for parameters such as linearity, precision, accuracy, and robustness to ensure it is suitable for its intended purpose. jocpr.com For compounds lacking a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection. jocpr.com
| HPLC Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | Elution of the compound from the column. |
| Detection | UV at an appropriate λ-max (e.g., 239 nm) | Quantification and detection of the compound and impurities. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. jocpr.com |
| Internal Standard | A stable, well-resolved compound (e.g., phenacetin) | Improves the precision of quantification. nih.gov |
Since many molecules containing a 1,4-benzodioxan moiety are chiral, it is crucial to have analytical methods capable of separating enantiomers. researchgate.net The pharmacological and toxicological profiles of enantiomers can differ significantly. nih.gov Chiral HPLC is the predominant method for this purpose. nih.gov
There are two main strategies for chiral separation by HPLC:
Indirect Method: The racemic mixture is derivatized with a chiral derivatizing agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., a C18 column). nih.gov
Direct Method: The racemic mixture is separated directly on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® columns), are widely used and have proven effective for separating various drug enantiomers. nih.govresearchgate.net The separation occurs due to the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. nih.gov The mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol, is optimized to achieve the best resolution. researchgate.net
Quantitative Methods for in vitro Biological Assays (Non-Clinical Context)
The in vitro biological evaluation of "Piperazine, 1-(1,4-benzodioxin-5-yl)-" and its analogues is crucial for elucidating their potential pharmacological activities and mechanisms of action at a cellular and molecular level. A variety of quantitative assays are employed to determine the potency and efficacy of such compounds in a controlled, non-clinical laboratory setting. These assays are fundamental in early-stage drug discovery for screening and lead optimization.
Detailed research into derivatives of 1,4-benzodioxan and piperazine has revealed activities such as anti-inflammatory effects, often evaluated through their interaction with specific enzymes. For instance, certain phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The quantitative assessment of such activity typically involves enzymatic assays that measure the inhibition of the enzyme's catalytic function in the presence of the test compound.
Another common area of investigation for this class of compounds is their potential as cytotoxic agents against cancer cell lines. Quantitative data from these assays are vital for determining the concentration-dependent effects of the compounds on cell viability and proliferation.
Below are examples of data tables representing typical quantitative in vitro biological assays that could be applied to "Piperazine, 1-(1,4-benzodioxin-5-yl)-".
Detailed Research Findings
Enzyme Inhibition Assays
A primary method for quantifying the biological activity of compounds like "Piperazine, 1-(1,4-benzodioxin-5-yl)-" is through enzyme inhibition assays. For derivatives of 1,4-benzodioxan, inhibition of the COX-2 enzyme is a relevant example. In such an assay, the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is determined.
Table 1: Representative COX-2 Inhibition Assay Data
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Reference Inhibitor | 0.1 | 95.2 ± 3.1 | 0.05 |
| 0.05 | 78.5 ± 2.5 | ||
| 0.01 | 48.9 ± 1.8 | ||
| Test Compound A | 10 | 85.3 ± 4.2 | 1.5 |
| 1 | 45.1 ± 3.7 | ||
| 0.1 | 15.6 ± 2.1 | ||
| Test Compound B | 10 | 60.7 ± 5.5 | 8.2 |
| 1 | 22.4 ± 2.9 | ||
| 0.1 | 5.1 ± 1.2 |
This table is illustrative and represents the type of data generated in a COX-2 inhibition assay. "Test Compound A" and "Test Compound B" are hypothetical examples.
Cell Viability Assays
To assess the potential cytotoxic or anti-proliferative effects of a compound, cell viability assays are performed on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The results are often expressed as the concentration of the compound that reduces cell viability by 50% (IC₅₀).
Table 2: Representative Cell Viability Data (MTT Assay) after 48-hour exposure
| Cell Line | Compound | IC₅₀ (µM) |
| Human Colon Carcinoma (HT-29) | Test Compound X | 25.4 ± 2.1 |
| Reference Drug | 5.2 ± 0.5 | |
| Human Breast Adenocarcinoma (MCF-7) | Test Compound X | 42.1 ± 3.8 |
| Reference Drug | 8.9 ± 0.7 | |
| Normal Human Fibroblasts (NHF) | Test Compound X | > 100 |
| Reference Drug | 55.6 ± 4.9 |
This table is illustrative. "Test Compound X" is a hypothetical example of a derivative of "Piperazine, 1-(1,4-benzodioxin-5-yl)-".
These quantitative in vitro assays are essential for building a structure-activity relationship (SAR) profile for a series of compounds, guiding medicinal chemistry efforts to design more potent and selective molecules.
Future Directions and Emerging Research Avenues for Piperazine, 1 1,4 Benzodioxin 5 Yl
Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and predictive assessment of novel compounds, including derivatives of Piperazine (B1678402), 1-(1,4-benzodioxin-5-yl)-. nih.gov For scaffolds like arylpiperazines and benzodioxans, which are known to interact with a variety of biological targets, AI/ML models can rapidly screen vast virtual libraries to identify derivatives with optimized properties. acs.orgnih.govnih.gov These computational approaches can predict key parameters such as binding affinity for specific receptors, pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and potential off-target effects, thereby accelerating the drug discovery pipeline. nih.goveuroasiajournal.orgarabjchem.org
Machine learning models, trained on large datasets from existing arylpiperazine and benzodioxan derivatives, can identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis. acs.orgbg.ac.rs For instance, a model could predict how modifications to the piperazine or benzodioxan rings would affect selectivity for different G-protein coupled receptor (GPCR) subtypes, a common target class for arylpiperazines. nih.govmdpi.com This predictive power allows for a more focused, hypothesis-driven approach to synthesis, reducing the time and cost associated with drug development. researchgate.net
Table 1: Illustrative AI/ML-Based Predictions for Hypothetical Derivatives
| Derivative | Predicted Target Affinity (Ki, nM) | Predicted CNS Permeability (LogBB) | Predicted Metabolic Stability (T½, min) |
|---|---|---|---|
| Parent Compound | 5-HT1A: 15 | 0.2 | 45 |
| Derivative A (Fluoro-) | 5-HT1A: 8 | 0.3 | 60 |
| Derivative B (Methoxy-) | 5-HT1A: 25 | 0.1 | 30 |
| Derivative C (Amide-) | 5-HT1A: 12 | -0.1 | 90 |
This table is for illustrative purposes only, demonstrating the types of predictions AI/ML models can generate for guiding compound optimization.
Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
Future research will undoubtedly focus on developing more efficient and sustainable methods for synthesizing Piperazine, 1-(1,4-benzodioxin-5-yl)- and its analogs. Traditional multi-step syntheses are often resource-intensive; thus, the field is moving towards "green chemistry" approaches. mdpi.comnih.gov This includes the use of environmentally benign solvents, minimizing waste, and employing catalytic reactions that proceed under milder conditions. mdpi.comrsc.org For the N-arylation of the piperazine ring, a key step in the synthesis, nickel-catalyzed cross-coupling reactions are emerging as a cost-effective and sustainable alternative to palladium-based methods. researchgate.net
Furthermore, photoredox catalysis represents a frontier in C-H functionalization, offering a green approach to creating new derivatives. mdpi.com This technique uses light to initiate chemical reactions, often allowing for transformations that are difficult to achieve with traditional thermal methods. Applying such strategies to the benzodioxan or piperazine scaffolds could unlock novel chemical space for derivatization. Flow chemistry is another promising avenue, enabling safer, more scalable, and highly reproducible synthesis compared to traditional batch processing.
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Advantages | Relevance to Compound Synthesis |
|---|---|---|
| Nickel-Catalyzed Amination | Lower cost, earth-abundant metal. researchgate.net | Efficient and selective N-arylation of the piperazine core. researchgate.net |
| Glycerol Carbonate Chemistry | Utilizes a renewable bio-based reagent, solvent-free conditions. rsc.org | Innovative, green pathway to the 1,4-benzodioxan ring. rsc.org |
| Photoredox C-H Functionalization | High selectivity, mild reaction conditions, sustainable. mdpi.com | Direct modification of the core structure to create novel analogs. mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. mdpi.com | Optimization of reaction conditions and large-scale production. |
Exploration of Polypharmacology and Multi-Target Engagement Mechanisms
The inherent structure of Piperazine, 1-(1,4-benzodioxin-5-yl)-, combining an arylpiperazine moiety with a benzodioxan scaffold, suggests a high potential for polypharmacology—the ability to interact with multiple biological targets. acs.org The arylpiperazine group is a well-known pharmacophore for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, while benzodioxan derivatives have been shown to interact with a range of targets including adrenergic receptors and various enzymes. acs.orgmdpi.comunimi.itnih.gov
Future research will likely move beyond a single-target focus to intentionally design derivatives that modulate multiple targets simultaneously. This multi-target approach is particularly valuable for complex multifactorial diseases like neurodegenerative disorders or certain cancers. acs.orgnih.gov For example, a derivative could be engineered to act as a dual 5-HT1A receptor agonist and D2 receptor antagonist, a profile sought after in modern antipsychotics. mdpi.com Computational methods, such as molecular docking and dynamics simulations, will be crucial in predicting and understanding how a single molecule can effectively engage with two or more distinct binding sites. arabjchem.orgnih.gov
Development of Advanced in vitro Models for Complex Mechanistic Studies
To better understand the biological effects of Piperazine, 1-(1,4-benzodioxin-5-yl)-, research is expected to leverage advanced in vitro models that more accurately mimic human physiology. the-scientist.com Traditional 2D cell cultures often fail to replicate the complex cellular environments of living tissues, a factor contributing to high drug failure rates in clinical trials. the-scientist.comnih.gov
The advent of 3D cell culture technologies, such as spheroids and organoids, offers a more biologically relevant platform. tandfonline.comthe-scientist.comnumberanalytics.com For a compound potentially active in the central nervous system (CNS), 3D neuronal cultures or "brain-on-a-chip" models can provide insights into its effects on neuronal connectivity, neuroinflammation, and blood-brain barrier penetration. electronicsonline.net.aunih.govpfizer.com These microfluidic organ-on-a-chip systems allow for the controlled study of drug responses in a dynamic, multi-cell-type environment, bridging the gap between simple cell cultures and animal models. nih.govnih.govbioworld.com Such platforms are invaluable for detailed mechanistic studies and for obtaining more predictive data on efficacy and toxicity before moving to preclinical and clinical stages. nih.govpfizer.com
Potential for Derivatization into Photoresponsive or Responsive Materials
The structure of Piperazine, 1-(1,4-benzodioxin-5-yl)- holds potential for derivatization into photoresponsive ligands, a cutting-edge area of research known as photopharmacology. nih.gov By incorporating a photoswitchable moiety, such as an azobenzene (B91143) group, into the molecular structure, the biological activity of the compound could be controlled with light. nih.govtdx.catvu.nl
For GPCRs, which are common targets for arylpiperazines, photoswitchable ligands have been developed that can be turned "on" or "off" with specific wavelengths of light. nih.govacs.org This allows for unprecedented spatiotemporal control over receptor activation or inhibition. acs.org A photoswitchable derivative of Piperazine, 1-(1,4-benzodioxin-5-yl)- could be designed to selectively activate a target receptor in a specific tissue region when illuminated, while remaining inactive elsewhere, thereby minimizing systemic side effects. nih.gov This approach could transform the compound from a conventional drug candidate into a precision tool for research and potentially for highly targeted therapies. vu.nlacs.org
Q & A
Q. What are the standard synthetic routes for preparing 1-(1,4-benzodioxin-5-yl)piperazine derivatives, and how can reaction conditions be optimized to minimize byproducts?
The synthesis typically involves:
- Cyclization of diamines to form the piperazine core.
- Introduction of substituents (e.g., chloroacetyl or benzodioxinylcarbonyl groups) via nucleophilic substitution or acylation reactions. For example, chloroacetyl chloride is reacted with piperazine in the presence of a base like triethylamine .
- Optimization : Using refluxing acetone with potassium carbonate instead of ethanol/KOH prevents unwanted side reactions (e.g., ethoxyethyl byproducts) .
Q. Which analytical techniques are most reliable for quantifying purity and identifying structural isomers of this compound?
- HPLC with UV detection : A validated method using internal standards (e.g., p-tolylpiperazine) ensures accuracy. Derivatization with agents like 1-(2-methoxyphenyl)piperazine stabilizes reactive intermediates and enhances UV sensitivity .
- Purity assessment : ≥98% purity is achievable via HPLC under optimized mobile phase conditions (C18 columns, gradient elution) .
Advanced Research Questions
Q. How do structural modifications at the N4 position influence 5-HT1A receptor binding affinity?
- Substituent effects : Adding cyclic imidoethyl groups (e.g., succinimido, maleimido) increases lipophilicity (clogP), correlating with higher affinity. For instance, a clogP increase of 1 unit elevates pKi by ~0.5 .
- Computational modeling : Molecular docking studies suggest hydrophobic interactions between substituents and receptor pockets. Enlarged ring systems (e.g., glutarimido) improve steric complementarity .
Q. What experimental design considerations are critical for in vivo neurotransmitter studies involving this compound?
- Dose selection : Intraperitoneal doses of 0.25–3 mg/kg (in rodents) balance receptor specificity and off-target effects .
- Temporal dynamics : Administering the compound 30 minutes pre-testing aligns with peak plasma concentrations. Microdialysis protocols should sample extracellular fluid at 20-minute intervals to capture catecholamine release kinetics .
- Controls : Include vehicle (0.9% NaCl) and dose-response groups to isolate pharmacological effects .
Q. How should researchers resolve contradictions in reported Ki values across receptor binding assays?
- Assay variables : Differences in receptor subtypes (5-HT1A vs. 5-HT1B), tissue sources (rat vs. human), and radioligands (³H-8-OH-DPAT vs. ³H-serotonin) can alter Ki values. Normalize data using standardized receptor preparations .
- Statistical reconciliation : Apply meta-analysis tools to account for inter-study variability. For example, a 2021 meta-study resolved discrepancies by controlling for pH and temperature variations .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
